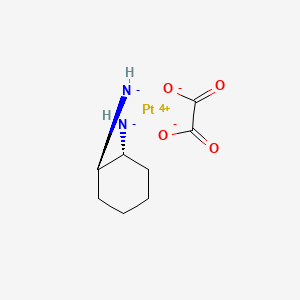
Nafcaproic acid
Übersicht
Beschreibung
Nafcaproic acid, also known as 2-ethyl-2-(naphthalen-1-yl)butanoic acid, is a compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 g/mol . The IUPAC name for Nafcaproic acid is 2-ethyl-2-naphthalen-1-ylbutanoic acid .
Molecular Structure Analysis
Nafcaproic acid has a complex structure that includes a naphthalene ring attached to a butanoic acid chain with two ethyl groups . The compound contains a total of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds .
Physical And Chemical Properties Analysis
Nafcaproic acid has several computed properties. It has a molecular weight of 242.31 g/mol, an XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 242.130679813 g/mol . The topological polar surface area is 37.3 Ų .
Wissenschaftliche Forschungsanwendungen
Modulation of Glutamatergic and GABAergic Synapses
Nafcaproic acid, through its derivatives such as valproic acid (VPA), shows promise in modulating glutamatergic and GABAergic synapses in the medial prefrontal cortex (mPFC). VPA is recognized for its psychoactive properties, particularly in treating epilepsy, bipolar disorders, aggression, impulsivity, and resistant schizophrenia. The study by Gobbi and Janiri (2006) explored the distinct effects of sodium- and magnesium-valproate on pyramidal neurons of the mPFC, highlighting their interactions with gamma-aminobutyric acid (GABA) and excitatory amino acid responses. This research supports the therapeutic effects of valproate in psychiatric diseases involving NMDA, AMPA, and kainate receptors at the mPFC level G. Gobbi & L. Janiri, 2006.
Microbial Fuel Cells: Methodology and Technology
The exploration of microbial fuel cells (MFCs) for sustainable energy production has seen significant advancements. Logan et al. (2006) reviewed the different materials and methods used to construct MFCs, techniques for analyzing system performance, and recommendations for presenting results in MFC studies. This comprehensive review underscores the interdisciplinary knowledge required to understand and describe MFC systems, spanning microbiology, electrochemistry, materials, and environmental engineering B. Logan et al., 2006.
Environmental Impact of Perfluorinated Compounds
Research by Lindstrom, Strynar, and Libelo (2011) delves into the growing concern over polyfluorinated compounds (PFCs) such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). These substances, known for their toxicity and widespread presence in the environment, animal, and human blood, prompt a need for further investigation into their environmental distribution and how humans are exposed to them. The persistence and potential health implications of PFCs call for ongoing scientific and regulatory attention to mitigate their impact A. Lindstrom, M. Strynar, & E. L. Libelo, 2011.
Estrogenic Activities of Perfluorinated Chemicals
Investigations into the endocrine-disrupting activities of perfluorochemicals (PFCs) have shown that these emerging pollutants may interfere with estrogenic pathways. A study conducted by Liu, Du, and Zhou (2007) utilized a non-competitive enzyme-linked immunosorbent assay (ELISA) method to explore the estrogenic activities of selected PFCs. This research is crucial for understanding the potential health risks associated with exposure to PFCs and underscores the importance of evaluating the environmental and biological impacts of these chemicals Chunsheng Liu, Yongbing Du, & Bingsheng Zhou, 2007.
Eigenschaften
IUPAC Name |
2-ethyl-2-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNPKGLUCHFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148576 | |
| Record name | Nafcaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nafcaproic acid | |
CAS RN |
1085-91-2 | |
| Record name | Nafcaproic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafcaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFCAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















